
Phenylethylpyrrolidine
説明
Phenylethylpyrrolidine, also known as 1-(2-Phenylethyl)pyrrolidine (PEP), is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs .
Synthesis Analysis
Pyrrolidine derivatives have been produced and modified using both chemical and biological methods . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Molecular Structure Analysis
The molecular formula of this compound is C12H17N . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .Physical And Chemical Properties Analysis
This compound has a molar mass of 175.275 g·mol −1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .科学的研究の応用
Phenylethanoid Glycosides in Medicinal Chemistry
Phenylethanoid glycosides, closely related to phenylethylpyrrolidine, have been extensively studied in traditional Chinese medicines and other medicinal plants. They exhibit a range of bioactivities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, antivirus, cytotoxic, immunomodulatory, and enzyme inhibitory effects. These compounds are increasingly important in medicinal chemistry research due to their diverse disease-fighting potential (Xue & Yang, 2016).
Metabotropic Glutamate Receptor Antagonists
Research on compounds like 2-Methyl-6-(phenylethynyl)pyridine, a derivative of this compound, has highlighted their role as potent metabotropic glutamate receptor antagonists. These compounds have shown efficacy in models of anxiety and are significant for their high selectivity and improved properties compared to earlier therapeutic agents (Cosford et al., 2003).
Pharmacogenomics and PhenX Toolkit
The PhenX Toolkit, which focuses on consensus measures for phenotypes and exposures, has played a significant role in genome-wide association studies. This includes research involving this compound-related compounds, facilitating the replication and validation of data across multiple studies (Hamilton et al., 2011).
Functionalized Pyrrolidines in Cancer Research
Functionalized pyrrolidines derived from this compound have shown potential in inhibiting the growth of tumor cells, particularly in human glioblastoma and melanoma cells. These compounds exhibit selectivity towards tumor cells, suggesting their potential use in cancer therapy (Fiaux et al., 2005).
Plant Growth Research
In physiological research, plant growth retardants, including compounds from the pyrrolidine family, have been used to gain insights into terpenoid metabolism, which relates to phytohormones and cell development processes in plants (Grossmann, 1990).
Role in Organic Field-Effect Transistors
N-phenyl[60]fulleropyrrolidines, related to this compound, have been used in the development of high-performance n-channel organic field-effect transistors, demonstrating significant advancements in materials science (Long et al., 2016).
将来の方向性
作用機序
Target of Action
Phenylethylpyrrolidine (PEP) is a chemical compound that is an analogue of 2-phenylethylamine, where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs . .
Biochemical Pathways
For instance, 2-phenylethylamine is involved in the modulation of monoamine neurotransmission
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PEP are not well-documented in the literature. The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy. Tools like ADMETlab 2.0 and admetSAR3.0 can be used to predict the ADME properties of a compound, which could provide insights into the pharmacokinetics of PEP.
Result of Action
For instance, 2-phenylethylamine is known to have stimulant effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH , temperature , and the presence of other compounds can affect the activity of a compound.
特性
IUPAC Name |
1-(2-phenylethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUCWWVQVUXBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029426 | |
| Record name | 1-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6273-83-2, 6908-75-4 | |
| Record name | 1-(2-Phenylethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylethylpyrrolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


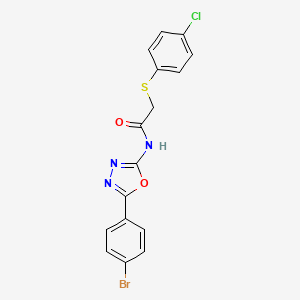
![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)
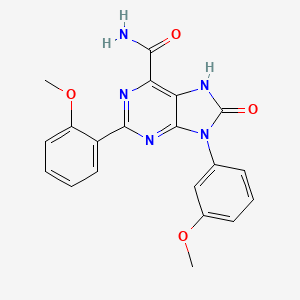
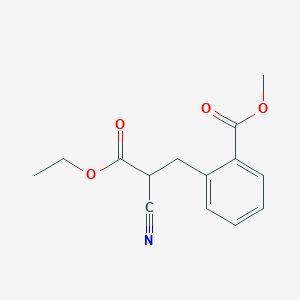
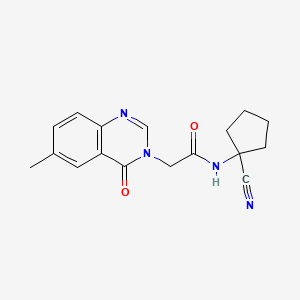
![5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2768691.png)
![2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
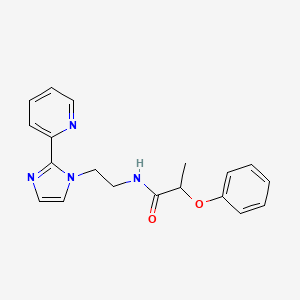
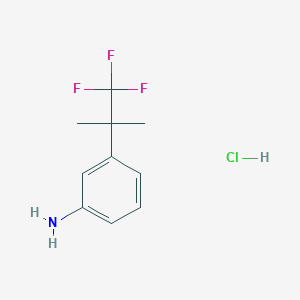

![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)
![2-[(3-fluoropropyl)sulfanyl]-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2768701.png)
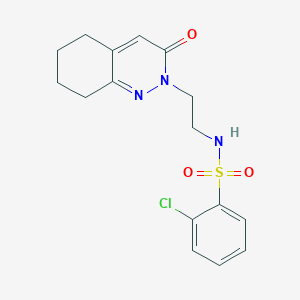
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
